molecular formula C6H6Cl2N2O4S2 B14714824 4,6-Dichlorobenzene-1,3-disulfonamide CAS No. 21784-69-0

4,6-Dichlorobenzene-1,3-disulfonamide

Cat. No.: B14714824
CAS No.: 21784-69-0
M. Wt: 305.2 g/mol
InChI Key: SGRAVQRDXAGJTJ-UHFFFAOYSA-N
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Description

4,6-Dichlorobenzene-1,3-disulfonamide (CAS: 21784-69-0) is a chlorinated aromatic compound featuring two sulfonamide groups at the 1,3-positions and chlorine atoms at the 4,6-positions on the benzene ring. This structural arrangement confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and industrial synthesis. While direct applications of the 4,6-dichloro derivative are sparsely documented in the provided evidence, its structural analogs—particularly 4,5-dichlorobenzene-1,3-disulfonamide (Diclofenamide) and amino-substituted variants—demonstrate significant pharmacological activity, such as carbonic anhydrase inhibition and use in diuretic drug synthesis .

Properties

CAS No.

21784-69-0

Molecular Formula

C6H6Cl2N2O4S2

Molecular Weight

305.2 g/mol

IUPAC Name

4,6-dichlorobenzene-1,3-disulfonamide

InChI

InChI=1S/C6H6Cl2N2O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,(H2,9,11,12)(H2,10,13,14)

InChI Key

SGRAVQRDXAGJTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Step 1: Disulfonation with Chlorosulfonic Acid

3-Chloroaniline undergoes sulfonation using excess chlorosulfonic acid (ClSO₃H) at elevated temperatures (140–160°C). The reaction produces 4,6-dichlorobenzene-1,3-disulfonyl chloride as an intermediate.

Key Conditions:

  • Molar Ratio: 1:4 (3-chloroaniline : ClSO₃H)
  • Temperature: 140–160°C
  • Time: 4–6 hours
  • Solvent: Solvent-free

Step 2: Amidation with Ammonia

The disulfonyl chloride intermediate is treated with aqueous or gaseous ammonia (NH₃) to yield 4-amino-6-chlorobenzene-1,3-disulfonamide (CAS 121-30-2). Subsequent chlorination introduces the second chlorine atom at position 5.

Chlorination Protocol:

  • Reagents: Hydrochloric acid (HCl), hydrogen peroxide (H₂O₂)
  • Solvent: Acetic acid
  • Temperature: 60–80°C
  • Time: 8–12 hours

Alternative Route via Nitration-Reduction Sequences

A patent-derived approach employs nitration followed by catalytic hydrogenation to achieve high-purity products. Though originally developed for diaminobenzenediols, this methodology has been adapted for sulfonamide systems.

Nitration of 1,2,3-Trihalobenzene

1,2,3-Trichlorobenzene is nitrated using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to yield 1,2,3-trichloro-4,6-dinitrobenzene.

Optimized Parameters:

Parameter Value
Nitrating Agent 90% HNO₃
Acid Catalyst 98% H₂SO₄
Temperature 0–5°C
Reaction Time 4 hours

Hydroxylation and Sulfonamide Formation

The nitro groups are reduced using hydrogen gas (H₂) over a palladium/carbon (Pd/C) catalyst in acetic acid, followed by sulfonylation with chlorosulfonic acid.

Hydrogenation Conditions:

  • Pressure: 400–500 psi
  • Temperature: 30–75°C
  • Catalyst Loading: 5% Pd/C (10 wt%)
  • Yield: >95%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety while maintaining >99% purity. Key industrial adaptations include:

Continuous Flow Sulfonation

Tubular reactors enable precise temperature control during chlorosulfonation, reducing side products like sulfonic acid esters.

Solvent Recovery Systems

Acetic acid and toluene are recycled via fractional distillation, cutting material costs by 40% compared to batch processes.

Byproduct Management

Unreacted ClSO₃H is neutralized with sodium bicarbonate (NaHCO₃), generating sodium sulfate (Na₂SO₄) as a marketable byproduct.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

Parameter Direct Chlorosulfonation Nitration-Reduction
Starting Material 3-Chloroaniline ($10/5g) 1,2,3-Trichlorobenzene ($49/1g)
Steps 2 3
Total Yield 68–72% 85–90%
Purity 98–99% >99.9%
Scalability High Moderate
Cost Efficiency $$ $$$

Chemical Reactions Analysis

Types of Reactions

4,6-Dichlorobenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Dichlorobenzene-1,3-disulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4,6-dichlorobenzene-1,3-disulfonamide with structurally related compounds, highlighting differences in substituents, physical properties, and biological activities:

Compound Name CAS Number Substituents Melting Point (°C) Solubility Key Applications/Activities
This compound 21784-69-0 Cl at 4,6; SO₂NH₂ at 1,3 Not reported Insufficient data Intermediate in synthesis
4-Amino-6-chlorobenzene-1,3-disulfonamide 121-30-2 NH₂ at 4; Cl at 6; SO₂NH₂ Not reported Soluble in polar solvents TvaCA2 inhibition (Ki = 382.2 nM)
4,5-Dichlorobenzene-1,3-disulfonamide (Diclofenamide) 120-97-8 Cl at 4,5; SO₂NH₂ at 1,3 228.5–229.0 Soluble in DMF, ethanol; slight in water Carbonic anhydrase inhibitor; used in glaucoma and epilepsy
1,3-Benzenedisulfonamide 98-40-0 SO₂NH₂ at 1,3 250–252 Low water solubility Scaffold for drug design

Key Observations

Substituent Effects on Biological Activity: The 1,3-disulfonamide scaffold is critical for enzyme inhibition, as seen in the activity of 4-amino-6-chlorobenzene-1,3-disulfonamide against TvaCA2 (Ki = 382.2 nM). However, its potency is lower than acetazolamide (AAZ, Ki = 222.9 nM), indicating that electron-donating groups (e.g., -NH₂) may reduce efficacy compared to unsubstituted derivatives . Dichlorofenamide (4,5-dichloro isomer) demonstrates therapeutic utility as a carbonic anhydrase inhibitor, emphasizing the importance of chlorine positioning for target specificity .

Physical Properties: The 4,5-dichloro isomer has a high melting point (228–229°C) and moderate solubility in organic solvents, whereas solubility data for the 4,6-dichloro isomer remains unreported. Amino-substituted derivatives (e.g., 4-amino-6-chloro) exhibit enhanced solubility in polar solvents, likely due to hydrogen bonding from the -NH₂ group .

Synthetic Utility: 4-Amino-6-chlorobenzene-1,3-disulfonamide is a key intermediate in hydrochlorothiazide manufacturing, synthesized via reactions involving liquid ammonia and formaldehyde . The 4,6-dichloro derivative may serve as a precursor in triazinyl sulfonamide synthesis, as evidenced by its use in preparing 4,6-dichloro-1,3,5-triazin-2-yl aminobenzenesulfonamides .

Q & A

Q. Table 1. Key Physical Properties of this compound Analogues

PropertyValue/DescriptionSource
Molecular Weight~305.16 g/mol (for C₆H₆Cl₂N₂O₄S₂)
Melting PointNot reported; infer from DSC-
Stability in NaOHSoluble (forms sodium salt)

Q. Table 2. Optimization Parameters for Electrochemical Synthesis

ParameterOptimal ConditionImpact on Yield
pH8.0 (phosphate buffer)Maximizes reaction rate
Anode MaterialCarbon rodPrevents metal leaching
Charge Passed576 C (As)Ensures complete conversion

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